Diethyl (3-(triethoxysilyl)propyl)malonate

概要

説明

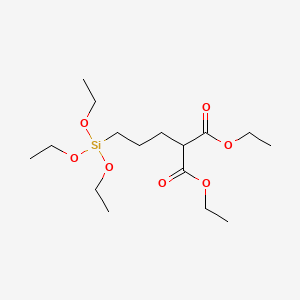

Diethyl (3-(triethoxysilyl)propyl)malonate is an organosilicon compound with the molecular formula C16H32O7Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of hybrid materials and as a coupling agent in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-(triethoxysilyl)propyl)malonate typically involves the reaction of diethyl malonate with 3-chloropropyltriethoxysilane. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

Diethyl malonate+3-chloropropyltriethoxysilane→Diethyl (3-(triethoxysilyl)propyl)malonate+NaCl

The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products.

化学反応の分析

Types of Reactions

Diethyl (3-(triethoxysilyl)propyl)malonate undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols, which can further condense to form siloxane bonds.

Condensation: The compound can participate in condensation reactions with other silanes or silanols, forming cross-linked networks.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

Condensation: Often facilitated by catalysts such as acids or bases, and can occur at room temperature or elevated temperatures.

Substitution: Requires nucleophiles such as amines or alcohols, and is usually performed in organic solvents like ethanol or dichloromethane.

Major Products Formed

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane networks.

Substitution: Yields various substituted malonates depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

1. Precursor for Silane Coupling Agents:

Diethyl (3-(triethoxysilyl)propyl)malonate serves as a precursor for silane coupling agents, which are crucial in enhancing the adhesion between organic polymers and inorganic materials. The triethoxysilyl group allows for the formation of covalent bonds with silica surfaces, making it valuable in the production of composites and coatings.

2. Malonic Ester Synthesis:

The compound can be utilized in malonic ester synthesis, where it acts as a reactive intermediate. This process is significant for the construction of various organic molecules, including pharmaceuticals and agrochemicals. The carbanion formed from diethyl malonate can be alkylated to produce substituted acetic acids, which are essential building blocks in organic synthesis .

Material Science

1. Development of Functionalized Polymers:

this compound is used in the development of functionalized polymers through processes such as polymerization and crosslinking. Its ability to introduce silane functionalities into polymer matrices enhances their mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.

2. Coatings and Sealants:

The compound's silane component contributes to its use in coatings and sealants that require improved water repellency and durability. Its incorporation into formulations can lead to enhanced performance characteristics in construction materials, such as concrete and masonry .

Biomedical Applications

1. Drug Delivery Systems:

Research indicates that this compound can be employed in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, allowing for controlled release and targeted delivery in cancer therapy .

2. Antioxidant Properties:

Studies have shown that compounds related to diethyl malonate exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. This aspect opens avenues for further exploration in pharmacology, particularly concerning age-related conditions and metabolic disorders .

Case Studies

作用機序

The mechanism by which Diethyl (3-(triethoxysilyl)propyl)malonate exerts its effects is primarily through the formation of stable siloxane bonds. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or silanes to create a robust, cross-linked network. This network enhances the mechanical and chemical stability of the materials it is incorporated into.

類似化合物との比較

Similar Compounds

Diethyl malonate: Lacks the triethoxysilyl group, making it less versatile in forming hybrid materials.

3-(Triethoxysilyl)propylamine: Contains an amine group instead of the malonate ester, leading to different reactivity and applications.

(3-Glycidoxypropyl)trimethoxysilane: Features an epoxide group, which provides different cross-linking capabilities compared to the malonate ester.

Uniqueness

Diethyl (3-(triethoxysilyl)propyl)malonate is unique due to its dual functionality, combining the reactivity of the malonate ester with the silane coupling capability. This allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

生物活性

Diethyl (3-(triethoxysilyl)propyl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with triethoxysilane derivatives. The general synthesis pathway includes:

- Formation of the Malonate Derivative : Diethyl malonate is reacted with a suitable alkyl halide to introduce the triethoxysilyl group.

- Purification : The product is purified using standard techniques such as distillation or chromatography to obtain a high-purity compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing malonate groups. For instance, a series of chalcone derivatives with malonate structures demonstrated significant antibacterial and antiviral activities. One notable compound exhibited an EC₅₀ value of 10.2 μg/mL against Xanthomonas oryzae, outperforming established antibiotics like bismerthiazol .

| Compound Name | Target Pathogen | EC₅₀ (μg/mL) | Comparison |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 10.2 | Superior to bismerthiazol (71.7) |

The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets, leading to disruption of microbial cell integrity or inhibition of viral replication. Scanning electron microscopy studies have shown morphological changes in treated pathogens, indicating a potential mode of action through cell wall disruption .

Case Studies

- Antiviral Activity : A related study evaluated the antiviral efficacy of malonate derivatives against tobacco mosaic virus, reporting a curative activity percentage significantly higher than control compounds . This suggests that this compound may also possess antiviral properties.

- Inhibition Studies : In vitro assays have screened various chemicals, including those with similar structures to this compound, revealing their potential as deiodinase inhibitors—enzymes critical for thyroid hormone metabolism . This inhibition could imply implications for metabolic regulation and therapeutic applications in endocrine disorders.

Research Findings

- Comparative Potency : In comparative studies, this compound showed promising results against multiple strains of bacteria and viruses, suggesting broad-spectrum activity.

- Chemical Stability : The compound has demonstrated stability under various conditions, which is crucial for its application in drug formulation and delivery systems.

特性

IUPAC Name |

diethyl 2-(3-triethoxysilylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O7Si/c1-6-19-15(17)14(16(18)20-7-2)12-11-13-24(21-8-3,22-9-4)23-10-5/h14H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNYOHXRCRXQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC[Si](OCC)(OCC)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176942 | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22408-96-4 | |

| Record name | 1,3-Diethyl 2-[3-(triethoxysilyl)propyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22408-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022408964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [3-(triethoxysilyl)propyl]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。